molecular formula C11H12N4O4S B12915318 3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal CAS No. 80135-06-4

3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal

Cat. No.: B12915318
CAS No.: 80135-06-4
M. Wt: 296.30 g/mol
InChI Key: DPDHTGXPUMRLBA-UHFFFAOYSA-N
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Description

3-hydroxy-2-(1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal is a complex organic compound that features a purine base with a methylthio group, an oxoethoxy linkage, and a hydroxypropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal typically involves multi-step organic reactions. One common approach is to start with a purine derivative, which undergoes methylation to introduce the methylthio group. This is followed by a series of reactions to attach the oxoethoxy and hydroxypropanal groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions and scalability, making it feasible to produce the compound in significant quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

3-hydroxy-2-(1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways involving purine derivatives.

    Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-2-(1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal: shares similarities with other purine derivatives, such as:

Uniqueness

The uniqueness of 3-hydroxy-2-(1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for studying purine-related biochemical processes and for developing novel therapeutic agents.

Properties

CAS No.

80135-06-4

Molecular Formula

C11H12N4O4S

Molecular Weight

296.30 g/mol

IUPAC Name

3-hydroxy-2-[1-(6-methylsulfanylpurin-9-yl)-2-oxoethoxy]propanal

InChI

InChI=1S/C11H12N4O4S/c1-20-11-9-10(12-5-13-11)15(6-14-9)8(4-18)19-7(2-16)3-17/h2,4-8,17H,3H2,1H3

InChI Key

DPDHTGXPUMRLBA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C(C=O)OC(CO)C=O

Origin of Product

United States

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